chemical structure and properties of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide
chemical structure and properties of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide
An In-Depth Technical Guide to 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, while the acetohydrazide moiety serves as a versatile synthetic intermediate and a contributor to biological activity. This document delineates the compound's core chemical structure, proposes a robust synthetic pathway based on established chemical principles, and details its expected physicochemical and spectroscopic properties. Furthermore, it explores the compound's therapeutic potential by contextualizing its structural motifs with known biological activities of related pyrazole and hydrazide derivatives, including antimicrobial, antitumor, and anti-inflammatory applications. This guide is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives for novel therapeutic applications.
Introduction: The Convergence of Two Key Pharmacophores
In the landscape of modern drug discovery, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. The title compound, 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide, represents a compelling fusion of two such entities: the pyrazole ring and the acetohydrazide functional group.
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities.[3][4][5][6] This wide-ranging activity is attributed to the pyrazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[5][7]
Concurrently, the acetohydrazide moiety (-CH₂CONHNH₂) is not merely a reactive handle for further chemical elaboration but is also recognized for conferring its own biological properties. Molecules containing hydrazide and their hydrazone derivatives have demonstrated significant potential as antimicrobial and antitumor agents.[8][9][10] This guide provides a detailed technical examination of the synthesis, characterization, and potential applications of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide, a molecule that stands at the intersection of these two important chemical classes.
Chemical Identity and Structural Analysis
The unique properties and potential biological activity of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide are fundamentally derived from its distinct molecular architecture.
Table 1: Core Chemical Identifiers
| Parameter | Value | Source |
| CAS Number | 400078-46-8 | [11] |
| Molecular Formula | C₁₂H₁₄N₄O | [11] |
| Molecular Weight | 230.27 g/mol | [11] |
| InChI Key | MERPQGXHWWGOSS-UHFFFAOYSA-N | [11] |
The structure features a 1,5-disubstituted pyrazole ring, with a phenyl group at the N1 position and a methyl group at the C5 position. The acetohydrazide side chain is attached at the C4 position. The phenyl ring is typically not coplanar with the pyrazole ring, adopting a twisted conformation that can influence its interaction with planar biological receptors.[12] The acetohydrazide group provides both hydrogen bond donors (-NH, -NH₂) and a hydrogen bond acceptor (C=O), which are critical for molecular recognition processes.
Synthesis and Mechanistic Rationale
The synthesis of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide can be efficiently achieved via a two-step process, beginning with the construction of the core pyrazole ester, followed by hydrazinolysis. This approach is well-documented for analogous structures and offers high yields and purity.[13][14]
Synthetic Workflow
The overall synthetic strategy involves the initial formation of ethyl 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetate, the key intermediate. This is typically accomplished through a Knorr-type pyrazole synthesis or a related condensation reaction.[14][15] The subsequent and final step is the conversion of this ester to the desired acetohydrazide.
Experimental Protocol: Hydrazinolysis of the Pyrazole Ester
This protocol details the conversion of the intermediate ester to the final acetohydrazide product, a standard and highly effective transformation.[13]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetate (1.0 equivalent) in absolute ethanol (approx. 10-15 mL per gram of ester).
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Rationale: Ethanol is an ideal solvent as it readily dissolves both the ester starting material and the hydrazine hydrate, creating a homogeneous reaction environment. Its boiling point allows for effective heating under reflux without requiring excessively high temperatures.
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-
Reagent Addition: To the stirred solution, add hydrazine hydrate (80-99% solution, 3.0 to 5.0 equivalents) dropwise at room temperature.
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Rationale: An excess of hydrazine hydrate is used to drive the reaction to completion, ensuring full conversion of the ester according to Le Châtelier's principle.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.
-
Rationale: Heating provides the necessary activation energy for the nucleophilic acyl substitution reaction, where the hydrazine displaces the ethoxy group of the ester.
-
-
Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.
-
Rationale: The acetohydrazide product is typically a crystalline solid with lower solubility in cold ethanol compared to the starting materials and byproducts, allowing for isolation by crystallization.
-
-
Purification: Collect the precipitated solid by vacuum filtration, wash the filter cake with a small amount of cold ethanol to remove residual impurities, and dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed through a combination of physical measurements and spectroscopic analysis. The following data are predicted based on the known properties of similar pyrazole and hydrazide compounds.[13][16][17]
Table 2: Predicted Physicochemical and Spectroscopic Data
| Analysis | Predicted Characteristics |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ ~2.4 (s, 3H, -CH₃); δ ~3.2 (s, 2H, -CH₂-); δ ~4.2 (br s, 2H, -NH₂); δ 7.3-7.6 (m, 5H, Ar-H); δ ~7.8 (s, 1H, pyrazole C3-H); δ ~9.0 (br s, 1H, -CONH-) |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ ~12 (CH₃); δ ~30 (CH₂); δ ~115-145 (Aromatic & Pyrazole carbons); δ ~168 (C=O) |
| IR (KBr, cm⁻¹) | 3350-3200 (N-H stretch); 3100-3000 (Ar C-H stretch); ~1650 (C=O stretch, Amide I); ~1550 (N-H bend, Amide II); ~1595 (C=N stretch) |
| Mass Spec (EI) | [M]⁺ at m/z = 230 |
Exploration of Potential Biological Activities
While specific biological data for 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide is not extensively published, the activities of its core components provide a strong basis for predicting its therapeutic potential. The molecule can be viewed as a promising scaffold for developing agents targeting a range of diseases.
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Antimicrobial and Antifungal Potential: Pyrazole derivatives are widely reported to possess significant antibacterial and antifungal properties.[4][18] The incorporation of the hydrazide moiety, which is present in antimicrobial drugs like isoniazid, may enhance this activity. The compound could act by disrupting cell wall synthesis or inhibiting essential enzymes in microbial pathogens.[19]
-
Antitumor Activity: Many novel anticancer agents are based on the pyrazole scaffold.[3][20] They have been shown to act through various mechanisms, including the inhibition of kinases like cyclin-dependent kinases (CDKs) or by inducing apoptosis. The acetohydrazide group can be further derivatized to form Schiff bases (hydrazones), a class of compounds also known for potent antitumor effects.[8]
-
Anti-inflammatory Properties: The discovery of the pyrazole-containing drug Celecoxib, a selective COX-2 inhibitor, cemented the role of this scaffold in the development of anti-inflammatory agents.[5] The N-phenyl pyrazole motif, in particular, is a key feature of many COX-2 inhibitors. Molecular modeling studies could elucidate the potential of the title compound to fit within the active site of COX enzymes.
Conclusion and Future Directions
2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide is a synthetically accessible molecule that combines two pharmacologically relevant moieties. Its structure suggests a high potential for biological activity, positioning it as an attractive starting point for drug discovery programs.
Future research should focus on the following areas:
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Definitive Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic confirmation of the compound's structure.
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Broad Biological Screening: In vitro screening against a diverse panel of bacterial and fungal strains, various cancer cell lines, and key inflammatory enzymes like COX-1 and COX-2.
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Derivative Synthesis: Utilization of the reactive acetohydrazide group to synthesize a library of N-acylhydrazones to explore structure-activity relationships (SAR).
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Computational Studies: In silico molecular docking studies to predict binding affinities and modes of interaction with relevant biological targets, guiding further optimization efforts.
This technical guide provides the foundational knowledge required for researchers to embark on the exploration of this promising compound and its potential contributions to medicinal chemistry.
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